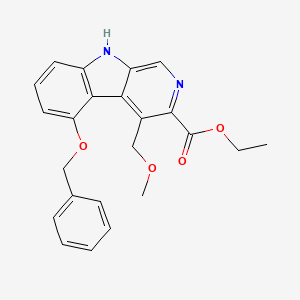

Ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate

Descripción general

Descripción

Métodos De Preparación

ZK 91296 se puede sintetizar mediante dos métodos relacionados:

-

Primer Método

Paso 1: Condensación de metoxiacetildehído con isopropilamina para formar metoxiacetildehído isopropilimina.

Paso 2: Tratamiento de metoxiacetildehído isopropilimina con 4-benciloxiindol en ácido acético para producir 4-benciloxi-3-(1-isopropilamino-2-etoxietíl)indol.

Paso 3: Reacción del producto con nitroacetato de etilo en tolueno caliente para formar 3-(4-benciloxiindol-3-il)-2-nitro-5-oxahexanoato de etilo.

Paso 4: Reducción con hidrógeno sobre níquel de Raney en etanol para producir 3-(4-benciloxiindol-3-il)-2-amino-5-oxahexanoato de etilo.

Paso 5: Ciclización con paraformaldehído en benceno en reflujo para obtener el producto final.

-

Segundo Método

Paso 1: Ciclización de 3-(4-benciloxiindol-3-il)-2-amino-5-oxahexanoato de etilo con ácido glioxílico para producir una mezcla de tetrahidrocarbolina y dihidrocarbolina.

Paso 2: Descarboxilación y deshidrogenación con azufre a 140°C para producir ZK 91296.

Análisis De Reacciones Químicas

ZK 91296 experimenta varias reacciones químicas, incluidas:

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

1.1. Benzodiazepine Receptor Modulation

ZK 91296 exhibits selective binding affinity to benzodiazepine receptors, which are crucial in modulating neurotransmitter activity within the central nervous system. This compound acts as a partial agonist at these receptors, leading to various pharmacological effects such as:

- Anxiolytic Effects : It has been shown to alleviate anxiety without significantly impairing cognitive functions, making it a potential candidate for treating anxiety disorders .

- Sedative Properties : The compound promotes sedation, providing a calming effect while maintaining clarity of consciousness .

1.2. Appetite Suppression

Research indicates that ZK 91296 can effectively suppress appetite and alter macronutrient preferences. In animal studies, administration of this compound resulted in a significant reduction in food intake at doses as low as 4 mg/kg . This effect is particularly relevant for developing treatments for obesity and related metabolic disorders.

2.1. Appetite Regulation Studies

In a study examining the anorectic effects of beta-carboline derivatives, ZK 91296 was administered intraperitoneally to rats. The results demonstrated that:

- Cumulative Food Intake : Rats treated with ZK 91296 showed a decrease in cumulative food intake compared to control groups, indicating its potential use in weight management strategies .

2.2. Benzodiazepine Receptor Interaction Studies

A series of experiments were conducted to evaluate the binding affinity and functional activity of ZK 91296 at benzodiazepine receptors:

- Binding Affinity : The compound exhibited high affinity for benzodiazepine receptors, with effective concentrations ranging from 0.5 to 22 nM .

- In Vivo Effects : While some analogs demonstrated anticonvulsant properties, ZK 91296 did not exhibit such effects but instead acted as an antagonist to diazepam's effects in certain contexts .

Mecanismo De Acción

ZK 91296 ejerce sus efectos actuando como un agonista parcial en los receptores de benzodiacepinas. Esto significa que se une a estos receptores y los activa, pero no en la misma medida que los agonistas completos como el diazepam. Este agonismo parcial puede explicar por qué ZK 91296 requiere una mayor ocupación del receptor para el mismo efecto contra los convulsivos químicos y para los efectos conductuales . Además, se ha identificado como un inhibidor de la proteína translocador, lo que puede contribuir a sus efectos farmacológicos .

Comparación Con Compuestos Similares

ZK 91296 se puede comparar con otros ligandos de los receptores de benzodiacepinas, tales como:

Diazepam: Un agonista completo en los receptores de benzodiacepinas, conocido por sus efectos sedantes y ansiolíticos.

Imidazenil: Un agonista parcial que produce una robusta actividad anticonflicto, similar al bretazenil.

ZK 91296 es único debido a su unión selectiva y propiedades agonistas parciales, lo que da como resultado un perfil farmacológico distinto con posibles aplicaciones terapéuticas en la epilepsia y los trastornos de ansiedad .

Actividad Biológica

Talbutal is a barbiturate classified as a short to intermediate-acting sedative and hypnotic. Its primary mechanism of action involves modulation of the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS), leading to various pharmacological effects. This article explores the biological activity of Talbutal, including its pharmacodynamics, clinical implications, and potential side effects.

Talbutal exerts its effects by binding to GABA-A receptors, specifically at a distinct site associated with a chloride ionophore. This binding increases the duration for which the chloride ionophore remains open, enhancing the inhibitory effect of GABA on postsynaptic neurons in the thalamus. This prolonged inhibition can lead to various CNS effects ranging from sedation to anesthesia at higher doses .

Pharmacological Properties

- Classification : Barbiturate

- Duration of Action : Short to intermediate

- Molecular Weight : 54,288.16 Da

- Half-Life : Approximately 15 hours .

Clinical Applications

Talbutal is primarily used for:

- Sedation : It is effective in inducing sleep and reducing anxiety.

- Hypnosis : Used in situations requiring sedation before procedures.

Dosage varies based on individual needs, typically ranging from 2 to 10 mg administered multiple times daily depending on the condition being treated .

Side Effects and Toxicity

While Talbutal can be effective, it also has a range of potential side effects:

- Common Side Effects : Drowsiness, confusion, and respiratory depression.

- Serious Reactions : Acute poisoning can lead to coma, hypotension, and shock.

- Paradoxical Reactions : In some cases, patients may experience increased anxiety or agitation instead of sedation .

Case Study 1: Sedative Use in Anxiety Disorders

A study involving patients with anxiety disorders demonstrated that Talbutal effectively reduced symptoms when administered in controlled doses. Patients reported significant improvements in sleep quality and reduced anxiety levels after treatment over several weeks.

Case Study 2: Long-term Use and Monitoring

Long-term use of Talbutal has raised concerns regarding potential blood dyscrasias. Regular monitoring of blood counts is recommended due to risks such as neutropenia and jaundice observed in some patients during extended therapy .

Data Table: Pharmacological Effects of Talbutal

| Effect | Description |

|---|---|

| Sedation | Induces sleep; reduces anxiety |

| Hypnosis | Facilitates procedural sedation |

| CNS Depression | Can lead to coma at high doses |

| Toxicity | Symptoms include confusion, respiratory issues |

Propiedades

IUPAC Name |

ethyl 4-(methoxymethyl)-5-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPXOWCKXUEKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004051 | |

| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83910-34-3 | |

| Record name | ZK 91296 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083910343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-(benzyloxy)-4-(methoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.